molecular formula C23H26N2O4 B12071423 1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate

1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate

Cat. No.: B12071423
M. Wt: 394.5 g/mol
InChI Key: BONDVXGYZXUHGT-UHFFFAOYSA-N
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Description

1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate is a spirocyclic compound featuring a fused indoline-piperidine core. The molecule contains two ester groups: a benzyl carboxylate at the 1'-position and an ethyl carboxylate at the 6-position. Such spiro structures are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets like kinases or receptors .

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

1-O'-benzyl 6-O-ethyl spiro[1,2-dihydroindole-3,4'-piperidine]-1',6-dicarboxylate

InChI

InChI=1S/C23H26N2O4/c1-2-28-21(26)18-8-9-19-20(14-18)24-16-23(19)10-12-25(13-11-23)22(27)29-15-17-6-4-3-5-7-17/h3-9,14,24H,2,10-13,15-16H2,1H3

InChI Key

BONDVXGYZXUHGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate typically involves multi-step organic synthesis. A common route includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can be performed to replace halogen atoms or other leaving groups with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or DMSO for nucleophilic substitutions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: This compound can be used in the study of biological pathways and mechanisms due to its potential bioactivity.

    Medicine: It is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1’-Benzyl 6-ethyl spiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. For instance, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the nervous system.

Comparison with Similar Compounds

Structural Modifications and Core Variations

Table 1: Key Structural Differences Among Analogous Spiro Compounds
Compound Name / ID Core Structure Substituents / Modifications Key Functional Groups Reference
Target Compound Spiro[indoline-3,4'-piperidine] 1'-Benzyl, 6-ethyl dicarboxylate Ester (benzyl, ethyl) N/A
A1-A4 (Derivatives) Spiro[indoline-3,4-piperidine] Aminopyridine side chains Amine, pyridine
B1-B7 (Cyclopropane analogs) Spiro[indoline-3,4-cyclopropane] Piperidine → cyclopropane substitution Cyclopropane ring
C1-C4 (Benzmorpholine analogs) Spiro[benzmorpholine-3,4-piperidine] Indoline → benzmorpholine substitution Morpholine ring
1g (RSC Advances) Spiro[imidazo-pyridine-indoline] 5'-Fluoro, 8,8-dicyano, phenyl Cyano, fluoro, phenyl
Compound 16 (Oxazolo-pyridine analog) Oxazolo[4,5-b]pyridine (E)-3-propenoate methyl ester Oxazole, methyl ester
tert-Butyl/ethyl analogs () Spiro[naphthalene-pyrrolidine] 1'-tert-Butyl, 4'-ethyl, bromo/fluoro tert-Butyl, halogen
Parchem compound () Piperidine 1-Benzyl, 3-methyl, (3R,6R)-stereochemistry Methyl ester, stereospecific methyl
Key Observations:
  • Substituent Effects: The target compound’s benzyl and ethyl esters enhance lipophilicity compared to methyl esters (e.g., Parchem compound) or hydrophilic cyano/fluoro groups (1g) .
  • Ring Substitutions : Cyclopropane analogs (B1-B7) introduce strain, which may improve binding kinetics but reduce metabolic stability .
Key Observations:
  • The target compound’s synthesis likely follows spirocyclization protocols similar to those for Compound 16, though specific steps are undocumented in the evidence .
  • High-yield routes (e.g., 88% for Compound 16) suggest scalability for spiro systems with ester functionalities .
Table 3: Property Comparison
Compound Biological Activity LogP (Predicted) Solubility Metabolic Stability Reference
Target Compound Anticancer (inferred) ~3.5 (high) Low (ester-rich) Moderate
A1-A4 Anticancer (explicit) ~2.8 Moderate High (amine)
1g Undocumented ~4.2 (cyano) Very low Low (cyano)
tert-Butyl analogs Supplier-listed (no data) ~5.1 (tert-butyl) Very low High (steric)
Key Observations:
  • The target compound’s ethyl and benzyl esters likely result in higher LogP than aminopyridine derivatives (A1-A4), reducing aqueous solubility but improving membrane permeability .
  • Halogenated analogs (e.g., 1g) exhibit even lower solubility due to hydrophobic cyano/fluoro groups .

Biological Activity

1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate is a complex organic compound notable for its unique spirocyclic structure, which is common in bioactive molecules. Its molecular formula is C23H26N2O4C_{23}H_{26}N_{2}O_{4} with a molecular weight of approximately 394.5 g/mol. This compound has garnered attention in medicinal chemistry and drug discovery due to its potential therapeutic applications.

Synthesis

The synthesis of 1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate typically involves several key reactions, highlighting its complexity and significance in organic chemistry. The multi-step organic synthesis approach includes the formation of the spirocyclic framework followed by functionalization reactions to introduce the benzyl and ethyl groups.

Biological Activity

1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate exhibits a variety of biological activities that suggest its potential as a therapeutic agent:

  • Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties, particularly against glioma cells. Its mechanism appears to involve inducing apoptosis in cancer cells, which is crucial for cancer treatment.
  • Neuroprotective Effects : The structural features of the compound suggest possible neuroprotective effects. Similar compounds in its class have shown efficacy as antidepressants and anticonvulsants, indicating that this compound may also exhibit such properties .

Research Findings

Recent investigations into the biological activity of related compounds have provided insights into the potential mechanisms by which 1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate may exert its effects:

Case Studies

  • Apoptosis Induction : A study on similar spiro[indoline] derivatives revealed that they significantly increased markers of apoptosis in glioma cell lines (U87MG and U251), suggesting that 1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate could have comparable effects .
  • Gene Expression Modulation : Research has shown that certain derivatives can modulate gene expression profiles associated with cell survival and apoptosis. This suggests that 1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate might similarly influence gene expression pathways critical for cancer therapy .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to 1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate:

Compound NameActivity TypeIC50 (µM)Notes
DoxorubicinAnticancer0.70 - 9.61Established chemotherapeutic agent
Penicipyrroether AAntiglioma1.64 - 5.50Comparable activity to doxorubicin
FascaplysinAntiglioma~50Higher efficacy than temozolomide

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